6-Bromo-5-chloro-1H-indazole

Description

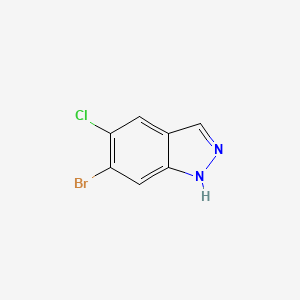

6-Bromo-5-chloro-1H-indazole (CAS: 1305208-02-9) is a halogenated indazole derivative with a molecular weight of 231.48 g/mol and a purity range of 95–98% . Its structure features a bicyclic indazole core substituted with bromine at position 6 and chlorine at position 3. This compound is primarily used as a synthetic intermediate in medicinal chemistry and materials science due to its reactivity in cross-coupling reactions and functional group transformations. Commercial suppliers, such as Apollo Scientific and Combi-Blocks, offer it in quantities ranging from 250 mg to 5 g .

Properties

IUPAC Name |

6-bromo-5-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOWTBQSXKQLNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305208-02-9 | |

| Record name | 6-bromo-5-chloro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-chloro-1H-indazole typically involves the cyclization of substituted anilines. One common method starts with 1-bromo-2-chloro-4-methylbenzene, which undergoes nitration to form 1-bromo-2-chloro-4-nitrobenzene. This intermediate is then reduced to 5-bromo-4-chloro-2-methylaniline, which subsequently undergoes cyclization to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by cyclization under controlled conditions. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-chloro-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride and potassium carbonate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride are typical methods.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-Bromo-5-chloro-1H-indazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes and receptors.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Indazoles

Halogenation significantly impacts physicochemical properties and reactivity. Below is a comparative analysis of key analogs:

Table 1: Key Halogenated Indazole Derivatives

Key Observations :

- Electronic Effects : Bromine and chlorine in this compound provide moderate electron-withdrawing effects, facilitating nucleophilic aromatic substitution. In contrast, the trifluoromethyl group in 6-Bromo-5-(trifluoromethyl)-1H-indazole exerts a stronger electron-withdrawing effect, enhancing stability and altering reaction pathways .

- Reactivity : Nitro-substituted analogs (e.g., 3-Bromo-6-chloro-5-nitro-1H-indazole) are more reactive in reduction reactions, enabling conversion to amines for further functionalization .

- Lipophilicity : Methyl-substituted derivatives (e.g., 6-Bromo-5-methyl-1H-indazole) exhibit increased lipophilicity, which is advantageous in drug design for improving membrane permeability .

Positional Isomers and Heterocyclic Variants

- 6-Bromo-5-chloro-1H-benzo[d]imidazole (CAS: 1360953-55-4) : Replacing the indazole core with a benzimidazole ring introduces an additional nitrogen, modifying hydrogen-bonding capacity and acidity .

- Indole vs. Indazole : While indoles (e.g., 5-Bromo-3-substituted-1H-indoles in –2) share a similar bicyclic structure, indazoles feature two adjacent nitrogen atoms, leading to distinct electronic properties and enhanced metabolic stability in pharmaceuticals .

Biological Activity

6-Bromo-5-chloro-1H-indazole is a heterocyclic compound belonging to the indazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and research, supported by data tables and case studies.

Overview of this compound

Chemical Structure and Properties:

- Molecular Formula: C_8H_5BrClN

- Molecular Weight: 254.49 g/mol

The presence of bromine and chlorine atoms at the 6 and 5 positions, respectively, enhances its reactivity and biological profile, making it a valuable compound in medicinal chemistry.

Target Enzymes

The primary biological target of this compound is cyclo-oxygenase-2 (COX-2) , an enzyme involved in the inflammatory response. Inhibition of COX-2 leads to reduced production of prostaglandins, which are mediators of inflammation and pain.

Mode of Action

This compound interacts with COX-2 through competitive inhibition, which can alter various biochemical pathways associated with inflammation and pain management.

Biological Activities

This compound exhibits a broad spectrum of biological activities:

-

Antimicrobial Activity:

- Exhibits significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .

- Antifungal properties have also been noted, particularly against Candida species.

-

Anticancer Properties:

- Induces apoptosis in cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK. This suggests a potential role in cancer therapeutics.

-

Anti-inflammatory Effects:

- The inhibition of COX-2 results in decreased inflammation, which may be beneficial in treating inflammatory diseases.

Table 1: Biological Activity Summary

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various indazole derivatives, this compound was found to exhibit notable activity against MRSA with an MIC value significantly lower than that of traditional antibiotics like vancomycin. This highlights its potential as an alternative treatment for resistant bacterial infections .

Case Study 2: Cancer Cell Apoptosis

Research involving cancer cell lines demonstrated that treatment with this compound resulted in increased apoptosis rates. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, suggesting its utility in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.